molecular formula C14H9Cl5 B564885 4,4'-DDT (ring-13C12) CAS No. 104215-84-1

4,4'-DDT (ring-13C12)

Cat. No. B564885
CAS RN: 104215-84-1
M. Wt: 366.384
InChI Key: YVGGHNCTFXOJCH-WCGVKTIYSA-N
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Description

4,4’-DDT (ring-13C12) is an isotope labelled version of 4,4’-Dichlorodiphenyltrichloroethane, a synthetic organochlorine insecticide . It functions by opening sodium ion channels in the insects’ neurons, causing them to fire spontaneously which in turn leads to death . Although it is banned for agricultural use in North America, it is still commonly used in some countries, particularly as a means of malaria control .


Molecular Structure Analysis

The molecular formula of 4,4’-DDT (ring-13C12) is C14H9Cl5 . The exact mass is 365.951997 g/mol and the monoisotopic mass is 363.954947 g/mol . The structure of the molecule includes two benzene rings (each labelled with carbon-13), with one chlorine atom attached to each ring, and a trichloroethyl group bridging the two rings .


Physical And Chemical Properties Analysis

The molecular weight of 4,4’-DDT (ring-13C12) is 366.4 g/mol . It has a XLogP3 value of 6.9, indicating that it is highly hydrophobic . It has no hydrogen bond donors or acceptors, and has two rotatable bonds . The topological polar surface area is 0 Ų .

Scientific Research Applications

  • Microwave-Assisted Extraction Method : A study by Gfrerer and Lankmayr (2005) explored a microwave-assisted extraction method for extracting persistent organochlorine pesticides like DDT from sediments. They emphasized accurate determination of DDT, investigating the degradation rates of 13C12-p,p′-DDT during gas chromatography (GC) injection and optimization experiments (Gfrerer & Lankmayr, 2005).

  • Electrochemical Impedance Sensor : Miao et al. (2020) designed an electrochemical impedance sensor based on magnetic Fe3O4 and polydopamine molecularly imprinted polymer magnetic nanoparticles for the selective separation and sensitive determination of DDT. This sensor showed excellent sensitivity and selectivity in detecting pesticide residues and harmful chemicals in food samples (Miao et al., 2020).

  • Aerobic Degradation of DDT : A study by Nadeau et al. (1994) demonstrated the biotransformation of DDT by Alcaligenes eutrophus A5, which involved oxidation by a dioxygenase and subsequent ring fission, yielding 4-chlorobenzoic acid as a major stable intermediate (Nadeau et al., 1994).

  • Adipogenesis Promotion : Research by Kim et al. (2016) indicated that DDT and its metabolite DDE promote adipogenesis in 3T3-L1 adipocyte cell culture. This finding suggests implications for understanding the effects of DDT and DDE on obesity and metabolic diseases (Kim et al., 2016).

  • Health Risks and Benefits : Rogan and Chen (2005) discussed the health risks and benefits of DDT, particularly in the context of its use in malaria control and the associated adverse effects on human health (Rogan & Chen, 2005).

  • Environmental Persistence : Buser (1995) explored the link between environmental tris(4-chlorophenyl)methane and DDT, finding evidence of a connection between these compounds in environmental biological samples (Buser, 1995).

  • Inhibition of Myogenesis : Another study by Kim et al. (2017) showed that DDT and DDE inhibit myogenesis in C2C12 myoblasts, potentially impacting the development of obesity and type 2 diabetes (Kim et al., 2017).

Safety and Hazards

4,4’-DDT (ring-13C12) is a flammable liquid and vapour . It may be fatal if swallowed and enters airways . It can cause skin and eye irritation, and may be harmful if inhaled . It may also cause drowsiness or dizziness . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1-chloro-4-[2,2,2-trichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl5/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGGHNCTFXOJCH-WCGVKTIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015925
Record name 4,4'-DDT (ring-13C12)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104215-84-1
Record name 4,4'-DDT (ring-13C12)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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